

# Unveiling the Spectroscopic Signature of Lokysterolamine A: A Technical Guide

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Compound of Interest		
Compound Name:	Lokysterolamine A	
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This technical guide provides a comprehensive overview of the spectroscopic data for **Lokysterolamine A**, a steroidal alkaloid isolated from the marine sponge Corticium sp. The information presented herein is essential for the identification, characterization, and further development of this natural product.

# Introduction to Lokysterolamine A

**Lokysterolamine A** is a polycyclic alkaloid featuring a steroidal nucleus. First isolated from an Indonesian sponge of the genus Corticium, its structure was elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1] Structurally, it is identified as N,N-dimethyl-4-beta-hydroxy-3-epi-plakinamine A.[1] Preliminary studies have indicated that **Lokysterolamine A** possesses antimicrobial properties, making it a compound of interest for further investigation in drug discovery.

# **Spectroscopic Data**

The structural elucidation of **Lokysterolamine A** was heavily reliant on the interpretation of its spectroscopic data. The following tables summarize the key quantitative data obtained from NMR, MS, and IR analyses.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**



NMR spectroscopy was pivotal in determining the carbon skeleton and stereochemistry of **Lokysterolamine A**. While a complete, publicly available dataset is limited, key diagnostic signals have been reported.

Table 1: Key <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shift Assignments for Lokysterolamine A

Position	<sup>1</sup> H Chemical Shift (ppm)	<sup>13</sup> C Chemical Shift (ppm)	Key Correlations
N(CH <sub>3</sub> ) <sub>2</sub>	-	-	Downfield shift in acidified methanol
C-3	-	69.2	Signal indicates an equatorial N(CH <sub>3</sub> ) <sub>2</sub> group
C-4	3.92 (triplet)	70.4	Corresponds to a hydroxyl-substituted carbon
C-18	0.60 (singlet)	-	Diagnostic steroidal methyl group
C-19	1.04 (singlet)	-	Diagnostic steroidal methyl group
C-21	0.88 (doublet)	-	Methyl group in the side chain

Note: Detailed 2D NMR data (COSY, HMQC, HMBC) were used for the complete assignment but are not fully available in the public domain.

# Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) was utilized to determine the molecular formula of **Lokysterolamine A**.

Table 2: Mass Spectrometry Data for Lokysterolamine A



Parameter	Value
Molecular Formula	C31H50N2O
Molecular Weight	466.7 g/mol
Ionization Mode	HREIMS
[M]+ (m/z)	466.3934

Note: Detailed fragmentation data from tandem MS experiments are not publicly available.

# Infrared (IR) Spectroscopy

The IR spectrum of **Lokysterolamine A** provides information about its key functional groups.

Table 3: Infrared Spectroscopy Absorption Data for Lokysterolamine A

Wavenumber (cm⁻¹)	Functional Group Assignment
3400	O-H stretching (hydroxyl group)

Note: A complete list of IR absorption bands is not publicly available.

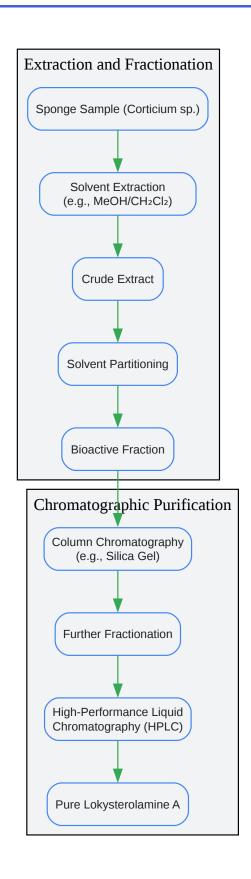
# **Experimental Protocols**

The following sections detail the generalized experimental methodologies for the isolation and spectroscopic analysis of **Lokysterolamine A**.

# **Isolation of Lokysterolamine A**

**Lokysterolamine A** was isolated from a marine sponge of the genus Corticium. The general workflow for its extraction and purification is outlined below.





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Caption: General workflow for the isolation of **Lokysterolamine A**.



## **Spectroscopic Analysis**

NMR spectra were recorded on a high-field NMR spectrometer. Samples were typically dissolved in deuterated solvents such as CDCl<sub>3</sub> or CD<sub>3</sub>OD. Standard 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) experiments were performed to elucidate the structure.

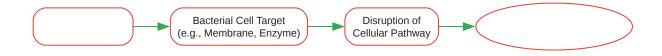
High-resolution mass spectra were acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample was introduced via direct infusion or after separation by liquid chromatography.

IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

# **Potential Signaling Pathways and Biological Activity**

**Lokysterolamine A** has been reported to exhibit antimicrobial activity. While the specific molecular targets and signaling pathways have not been extensively studied, its mechanism of action may be inferred from its structural class. As a steroidal alkaloid, it could potentially interact with cell membranes, disrupt membrane potential, or inhibit key enzymes involved in microbial growth.

The general mechanism of action for many antimicrobial compounds involves the disruption of essential cellular processes.



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## References



- 1. Two steroidal alkaloids from a sponge, Corticium sp PubMed [pubmed.ncbi.nlm.nih.gov]
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